molecular formula C9H7BrN2O3 B8372074 methyl 2-(5-bromo-3-cyano-2-oxopyridin-1(2H)-yl)acetate CAS No. 1083168-85-7

methyl 2-(5-bromo-3-cyano-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B8372074
CAS No.: 1083168-85-7
M. Wt: 271.07 g/mol
InChI Key: BRRABOXPZVPDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-bromo-3-cyano-2-oxopyridin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C9H7BrN2O3 and its molecular weight is 271.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

1083168-85-7

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 2-(5-bromo-3-cyano-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H7BrN2O3/c1-15-8(13)5-12-4-7(10)2-6(3-11)9(12)14/h2,4H,5H2,1H3

InChI Key

BRRABOXPZVPDIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=C(C1=O)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-bromo-3-cyano-2(1H)-pyridinone (1.4 g, 7.0 mmol) and potassium carbonate (1.9 g, 1.3 mL, 14.1 mmol), THF (26.4 mL) and methyl chloroacetate (1.53 g, 1.2 mL, 14.1 mmol) were added. The reaction was stirred at 80° C. The starting material didn't dissolve well in THF. After 3.5 hours, mainly staring material was observed. DMF (18 mL) was added and the starting material went into solution. The reaction was heated at 80° C. for 45 minutes. The desired mass was observed by LCMS. The reaction was filtered using ethyl acetate and the solvent was evaporated under reduced pressure. The crude product was separated by column chromatography on silica gel (0-100% ethyl acetate in hexane) to yield methyl 2-(5-bromo-3-cyano-2-oxopyridin-1(2H)-yl)acetate as a yellow solid (1.42 g, 74%). ESI-MS m/z calc. 271.07. found 271.3 (M+1)+. Retention time 0.59 minutes.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
26.4 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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